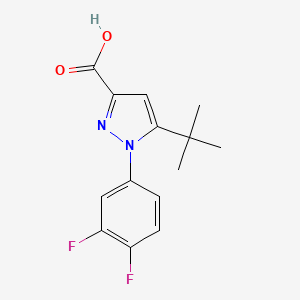

![molecular formula C25H30N2O5S B3004419 N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal CAS No. 1026493-36-6](/img/structure/B3004419.png)

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal is a useful research compound. Its molecular formula is C25H30N2O5S and its molecular weight is 470.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

- N-Boc protected amino acids are utilized in peptide synthesis. They provide a convenient linker for solid-phase peptide synthesis, enabling chemoselective conjugation or ligation reactions (Merkx, van Haren, Rijkers, & Liskamp, 2007).

Stereochemistry and Drug Development

- Synthesis of enantiomerically pure, mesityl-substituted amino acids, achieved via asymmetric epoxidation, is significant for drug development. These compounds exhibit strong rotational restriction, aiding in the design of specific drug molecules (Medina, Moyano, Pericàs, & Riera, 2000).

Neuroexcitant Synthesis

- N-Boc protected amino acids serve as precursors for synthesizing neuroexcitants like kainoid amino acids. The radical addition and rearrangement processes involved are key steps in creating these neuroactive compounds (Hodgson, Hachisu, & Andrews, 2005).

Synthesis of Constrained Peptide Mimics

- These compounds are instrumental in synthesizing constrained peptide backbone mimics. They offer a means to study peptide structure and function by providing rigid, bioactive compounds (Feng & Lubell, 2001).

Generation of Amino Acid Derivatives

- N-Boc protected amino acids are crucial for generating a variety of amino acid derivatives, including anti-α-amino epoxides, useful in synthesizing protease inhibitors (Wang & Nugent, 2006).

Heterocyclic Compound Synthesis

- They facilitate the synthesis of heterocyclic compounds like 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones, which have potential applications in drug development due to their differentiated nitrogen functions (Van den Eynde, Van Rompaey, Lazzaro, & Tourwé, 2004).

Creation of Non-Protein Amino Acids

- They are used to synthesize optically pure non-protein α-amino acids in both L and D configurations, expanding the repertoire of amino acids available for peptide synthesis (Sasaki, Hashimoto, & Potier, 1987).

Asymmetric Organic Synthesis

- N-Boc protected amino acids play a role in asymmetric synthesis, such as in the Mannich reaction, highlighting their utility in creating chiral compounds (Kano, Yamaguchi, & Maruoka, 2009).

Mécanisme D'action

Target of Action

It is known that the compound contains atert-butyl carbamate (Boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that contain amino groups.

Mode of Action

The compound’s mode of action is likely related to its Boc group . The Boc group protects amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The Boc group is resistant to basic hydrolysis, many nucleophiles as well as catalytic hydrogenation . The Boc group can be removed with mild acid , which could potentially trigger a reaction or change in the target molecule.

Biochemical Pathways

Given the presence of the boc group, it is plausible that the compound could be involved in pathways related toprotein synthesis or modification , where protection and deprotection of amino groups are crucial steps .

Pharmacokinetics

For instance, the Boc group could enhance the compound’s stability and resistance to metabolic degradation, potentially improving its bioavailability .

Action Environment

Environmental factors such as pH could influence the compound’s action, efficacy, and stability. For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the compound’s activity could potentially be modulated by changes in the environmental pH.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5S/c1-16-11-17(2)23(18(3)12-16)33(30,31)27-14-19(21-9-7-8-10-22(21)27)13-20(15-28)26-24(29)32-25(4,5)6/h7-12,14-15,20H,13H2,1-6H3,(H,26,29)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLZQFSSFNKLKQ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C=O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C=O)NC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B3004338.png)

![(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3004339.png)

![methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3004340.png)

![5-Silaspiro[4.5]decan-8-one](/img/structure/B3004342.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)

![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)

![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B3004354.png)

![4-benzoyl-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3004359.png)